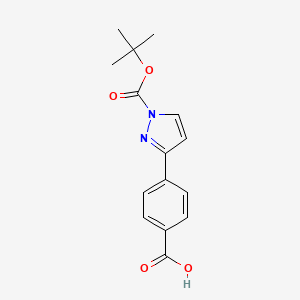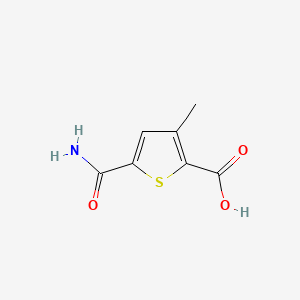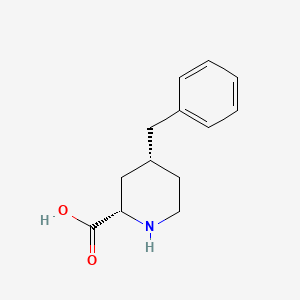![molecular formula C14H15NO4 B13487891 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino phenyl propynoic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The propynoic acid moiety can be introduced through various synthetic routes, including the oxidation of propargyl alcohol or the decarboxylation of acetylenedicarboxylic acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The propynoic acid moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Substituted amino derivatives.
Applications De Recherche Scientifique
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid involves its interaction with molecular targets through its functional groups. The BOC-protected amino group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways . The propynoic acid moiety can undergo reactions that modify its structure, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid is unique due to the presence of both a BOC-protected amino group and a propynoic acid moiety
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,1-3H3,(H,15,18)(H,16,17) |
Clé InChI |
IWPWMPXSIIFJKW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)



![tert-butyl N-[3-(diethoxyphosphoryl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13487843.png)

![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)


![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxamide hydrochloride](/img/structure/B13487878.png)

![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)

